molecular formula C24H30N4O3 B1196603 N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide

N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide

Cat. No. B1196603
M. Wt: 422.5 g/mol
InChI Key: TYFPXMFXJNYUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide is an aromatic ether.

Scientific Research Applications

Structure/Activity Studies in Opioid Kappa Agonists

Research by Barlow et al. (1991) explored the synthesis and biological evaluation of various N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. Their study found potent compounds with significant naloxone-reversible analgesic effects in mice models, highlighting the potential of this chemical structure in pain management research (Barlow et al., 1991).

Conformational Analysis in Drug Development

Costello et al. (1991) conducted a study on the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides, focusing on their conformational analysis to identify potential kappa opioid agonists. This research plays a crucial role in understanding the structural requirements for opioid receptor activity (Costello et al., 1991).

Reaction Studies in Organic Synthesis

Hachiyama et al. (1983) investigated the reactions of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamates with various cyanomethylene compounds, yielding 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives. This research contributes to the broader understanding of heterocyclic enaminonitrile chemistry (Hachiyama et al., 1983).

Novel Salts of N-Substituted Piracetam

Pernak and Drygas (2000) researched the reaction of methyl (2-oxo-1-pyrrolidinyl)acetate with (aminomethyl)pyridines, leading to the formation of (2-oxo-1-pyrrolidinyl)(N-pyridinylmethyl)acetamide and its salts. These compounds showed antielectrostatic properties and had bactericidal and fungicidal activity, indicating their potential applications in various fields (Pernak & Drygas, 2000).

Development of Novel Acetamide Derivatives

Rani et al. (2016) synthesized novel acetamide derivatives for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research contributes to the development of new therapeutic agents in these domains (Rani et al., 2016).

Antimicrobial Activity of Pyridonecarboxylic Acids

Egawa et al. (1984) synthesized and evaluated the antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. The compounds showed significant antibacterial activity, suggesting their potential in developing new antibacterial agents (Egawa et al., 1984).

properties

Product Name

N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

2-pyrrolidin-1-yl-N-[4-[4-[(2-pyrrolidin-1-ylacetyl)amino]phenoxy]phenyl]acetamide

InChI

InChI=1S/C24H30N4O3/c29-23(17-27-13-1-2-14-27)25-19-5-9-21(10-6-19)31-22-11-7-20(8-12-22)26-24(30)18-28-15-3-4-16-28/h5-12H,1-4,13-18H2,(H,25,29)(H,26,30)

InChI Key

TYFPXMFXJNYUAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CN4CCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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